![molecular formula C9H19NO B13466600 {1-[(Diethylamino)methyl]cyclopropyl}methanol CAS No. 1268038-64-7](/img/structure/B13466600.png)
{1-[(Diethylamino)methyl]cyclopropyl}methanol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
{1-[(Diethylamino)methyl]cyclopropyl}methanol is an organic compound with the molecular formula C10H21NO It is a cyclopropyl derivative that contains a diethylamino group and a methanol moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of {1-[(Diethylamino)methyl]cyclopropyl}methanol typically involves the reaction of cyclopropylmethanol with diethylamine in the presence of a suitable catalyst. The reaction conditions often include:
Temperature: The reaction is usually carried out at room temperature or slightly elevated temperatures.
Catalyst: Common catalysts include acids or bases that facilitate the nucleophilic substitution reaction.
Solvent: Solvents such as ethanol or methanol are often used to dissolve the reactants and facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The process may include:
Raw Material Handling: Proper storage and handling of cyclopropylmethanol and diethylamine.
Reaction Control: Monitoring temperature, pressure, and reaction time to optimize yield.
Purification: Techniques such as distillation or crystallization to purify the final product.
化学反応の分析
Types of Reactions
{1-[(Diethylamino)methyl]cyclopropyl}methanol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding aldehydes or ketones.
Reduction: Reduction reactions can convert it into different alcohol derivatives.
Substitution: Nucleophilic substitution reactions can replace the diethylamino group with other functional groups.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.
Reducing Agents: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.
Substitution Reagents: Halides or other nucleophiles can be used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example:
Oxidation: Can yield cyclopropyl aldehydes or ketones.
Reduction: Can produce various alcohol derivatives.
Substitution: Can result in a wide range of substituted cyclopropyl compounds.
科学的研究の応用
{1-[(Diethylamino)methyl]cyclopropyl}methanol has several scientific research applications, including:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential effects on biological systems and its interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of {1-[(Diethylamino)methyl]cyclopropyl}methanol involves its interaction with specific molecular targets and pathways. The compound can:
Bind to Receptors: Interact with specific receptors on cell surfaces, influencing cellular signaling pathways.
Enzyme Inhibition: Inhibit the activity of certain enzymes, affecting metabolic processes.
Modulate Gene Expression: Influence the expression of genes involved in various biological functions.
類似化合物との比較
Similar Compounds
{1-[(Dimethylamino)methyl]cyclopropyl}methanol: A similar compound with a dimethylamino group instead of a diethylamino group.
{1-[(Methylamino)methyl]cyclopropyl}methanol: Contains a methylamino group.
{1-[(Ethylamino)methyl]cyclopropyl}methanol: Contains an ethylamino group.
Uniqueness
{1-[(Diethylamino)methyl]cyclopropyl}methanol is unique due to its specific diethylamino group, which can influence its chemical reactivity and biological activity
特性
CAS番号 |
1268038-64-7 |
|---|---|
分子式 |
C9H19NO |
分子量 |
157.25 g/mol |
IUPAC名 |
[1-(diethylaminomethyl)cyclopropyl]methanol |
InChI |
InChI=1S/C9H19NO/c1-3-10(4-2)7-9(8-11)5-6-9/h11H,3-8H2,1-2H3 |
InChIキー |
OKDIVZDZOAXDQB-UHFFFAOYSA-N |
正規SMILES |
CCN(CC)CC1(CC1)CO |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


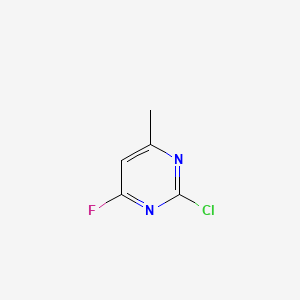
![tert-butyl N-{[1-(fluorosulfonyl)piperidin-4-yl]methyl}carbamate](/img/structure/B13466534.png)
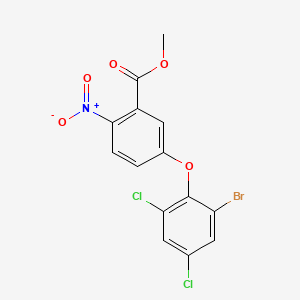
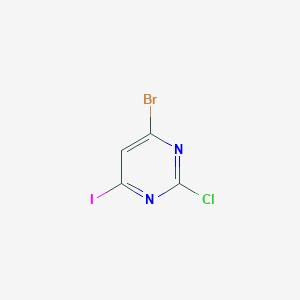
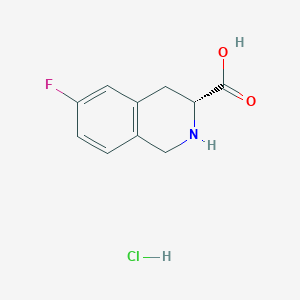
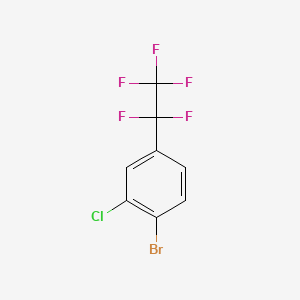
![2-bromo-6-methyl-5H,6H,7H-pyrrolo[3,4-b]pyridin-5-one](/img/structure/B13466563.png)
![2-(5-Chlorobenzo[b]thiophen-2-yl)-4,4,5,5-tetraMethyl-1,3,2-dioxaborolane](/img/structure/B13466579.png)
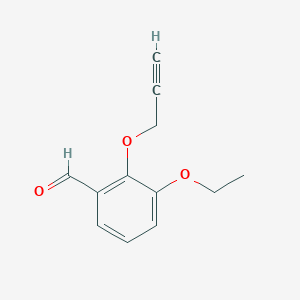
![1-Azadispiro[3.1.5^{6}.1^{4}]dodecane](/img/structure/B13466590.png)
![1-{5-[(4-ethylpiperazin-1-yl)methyl]-1-methyl-1H-pyrazol-4-yl}methanamine trihydrochloride](/img/structure/B13466592.png)
![methyl (2S,4R)-1-[(2S)-2-[(1-fluorocyclopropyl)formamido]-3,3-dimethylbutanoyl]-4-hydroxypyrrolidine-2-carboxylate](/img/structure/B13466614.png)

![Methyl 4-[2-(trifluoromethyl)phenyl]-2-oxabicyclo[2.1.1]hexane-5-carboxylate](/img/structure/B13466617.png)
